molecular formula C11H9Cl2NO2 B6280515 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 2253640-96-7

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B6280515
CAS No.: 2253640-96-7
M. Wt: 258.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloromethyl group and a 3-chloro-5-methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Attachment of the 3-chloro-5-methoxyphenyl Group: This step involves the coupling of the 3-chloro-5-methoxyphenyl group to the oxazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions may convert the chloromethyl group to a methyl group or other reduced forms.

    Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Activity Studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, antifungal, and anticancer properties.

Medicine:

    Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    5-(3-chloro-5-methoxyphenyl)-1,3-oxazole: Lacks the chloromethyl group.

    5-(3-chloro-5-methoxyphenyl)-2-methyl-1,3-oxazole: Contains a methyl group instead of a chloromethyl group.

    5-(3-chloro-5-methoxyphenyl)-2-(bromomethyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group.

Uniqueness: The presence of both the chloromethyl group and the 3-chloro-5-methoxyphenyl group in 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

CAS No.

2253640-96-7

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.